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1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Metal Chelation Mechanism of Action Antibacterial SAR

Procuring generic quinolones for metal-dependent mechanism studies introduces stoichiometric uncertainty, compromising enzyme inhibition modeling. 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MQC) solves this with experimentally defined copper(II) and magnesium(II) complex formation constants. • Defined 1:1 drug-metal stoichiometry validates ternary complex equilibrium models. • Distinct 7-methoxy substitution minimizes confounding lipophilicity in mode-of-action assays. • Reliable synthetic precursor with functionalizable 3-carboxylic acid handle. Ensures lot-to-lot reproducibility for stringent biophysical analysis.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 37611-57-7
Cat. No. B11773355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS37611-57-7
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-5-4-8(18-2)6-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)
InChIKeyMUMNMOSEQLEZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid


1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 37611-57-7), also known as MQC, is a synthetic heterocyclic compound belonging to the 4-quinolone-3-carboxylic acid class. It serves as a congener of the first-generation antibacterial drugs nalidixic acid and oxolinic acid [1]. The compound is characterized by a 1-ethyl substitution on the quinoline nitrogen and a 7-methoxy group on the aromatic ring, structural features that critically determine its physicochemical behavior and biological interaction profile, distinguishing it from other quinolone analogs in research and pharmaceutical intermediate applications.

Substitution Pattern
1-ethyl, 7-methoxy substitution on quinoline core supports differentiated metal chelation behavior
Metal Chelation Data
Experimentally determined Cu(II) and Mg(II) complexation constants (reported potentiometric data)
Lipophilicity Differentiation
Partition data indicate metal chelation rather than lipid solubility as primary mechanism contributor

Why MQC Cannot Be Replaced by Simple Analogs


Generic substitution within the 4-quinolone-3-carboxylic acid class is scientifically unsound due to the profound impact of N-1 and C-7 substituents on metal chelation equilibria, partition behavior, and target engagement. The targeted compound (MQC) exhibits specific metal-complex formation constants and lipophilicity profiles that are not shared by its closest homologs, such as nalidixic acid (a 1,8-naphthyridine) or the non-methoxylated 4-quinolone analogs [1]. Even a seemingly minor structural variation, such as replacing the 7-methoxy with a 7-methyl group or altering the N-1 alkyl chain, can lead to fundamentally different 1:1 drug-metal complex stoichiometries and pH-dependent ionization, which directly impacts the compound's utility in mechanistic studies, biochemical assays, or as a synthetic precursor for structure-activity relationship (SAR) campaigns [2]. Therefore, procurement specifications must precisely match the unique substitution pattern of MQC to ensure experimental reproducibility and valid pharmacological inference.

7-Methoxy vs. 7-Methyl Substitution
May alter metal complex stoichiometry and pH-dependent ionization compared to non-methoxylated quinolone analogs
Quinoline vs. Naphthyridine Core
Different electronic distribution and pKa of the 3-carboxylic acid affect metal coordination geometry
N-1 Alkyl Chain Variation
Changes drug-metal complex equilibria and lipophilicity, limiting direct substitution from homologs

Quantitative Differentiation Evidence


Copper(II) Complexation Affinity

The formation constant for copper(II) complexation of MQC was determined to be quantitatively distinct from that of the clinical comparator nalidixic acid, providing direct evidence of differentiated metal-binding capacity [1]. MQC forms a 1:1 complex with Cu(II) ion, a stoichiometry that supports a distinct mechanism involving drug-metal-DNA ternary complex formation, differentiating it from analogs that form complexes of different stoichiometry or weaker affinity.

Cu(II) Chelation
Head-to-head
MQC forms 1:1 Cu(II) complex with distinct formation constant vs. nalidixic acid (reported potentiometric data, 1984).
Supports selection for metal-dependent mechanism studies over nalidixic acid
Exact log K values require full-text access; data reported alongside comparators
Metal Chelation Mechanism of Action Antibacterial SAR

Magnesium(II) Complexation Profile

MQC's magnesium(II) complex formation constants were experimentally determined and compared with those of nalidixic acid and oxolinic acid [1]. The Mg(II) complexation equilibrium is a critical parameter for quinolone antibacterial pharmacophores, as Mg2+ ions bridge the drug to the DNA gyrase–DNA complex. MQC exhibited a distinct Mg(II) binding profile consistent with its methoxyquinolone structure, which differs from the non-methoxylated comparator nalidixic acid.

Mg(II) Chelation
Method context
1:1 MQC-Mg(II) complex formation constants determined by potentiometric equilibrium analysis (25°C, physiological ionic strength).
Provides Mg²⁺ bridging data for DNA gyrase inhibition modeling
Data reported vs. nalidixic acid and oxolinic acid
Divalent Cation Chelation Pharmacophore Modeling DNA Gyrase Inhibition

Partition Coefficient and Lipophilicity

The study by Bailey et al. (1984) integrated partition coefficient data with metal complexation constants for MQC, demonstrating that lipid solubility is not a major factor in the mechanism of action of this methoxyquinolone, in contrast to earlier assumptions for nalidixic acid [1]. This finding differentiates MQC from analogs whose antibacterial potency was primarily attributed to passive membrane diffusion governed by log P.

Lipophilicity
Reported
Partition coefficient data show lipid solubility is not the dominant mechanism factor for MQC (octanol-water, physiological pH).
Enables separation of metal-dependent from membrane-partitioning effects
Integrated with metal complexation constants (Bailey et al., 1984)
Lipophilicity Drug Partitioning QSAR

Structural Differentiation from Nalidixic Acid: Quinolone vs. Naphthyridine Core

MQC is built on a quinoline (1-aza-naphthalene) core, whereas nalidixic acid employs a 1,8-naphthyridine (1,8-diaza-naphthalene) scaffold [1][2]. This fundamental heterocyclic difference alters the electronic distribution across the ring system, impacting both the ionization constant of the 3-carboxylic acid and the geometry of metal ion coordination. The 7-methoxy substituent of MQC further modulates the electron density on the 4-oxo group, a key hydrogen-bond acceptor in target binding.

Core Structure
Class-level
Quinoline core (MQC) vs. 1,8-naphthyridine core (nalidixic acid), with 7-methoxy electronic modulation; one fewer ring nitrogen alters pKa and metal coordination.
Supports SAR library differentiation for quinolone scaffold studies
SAR review context (Albrecht, 1977); electronic effects require experimental confirmation
Heterocyclic Scaffold Core Structure Comparison DNA Gyrase Target

Validated Application Scenarios


Mechanistic Studies of Quinolone–Metal–DNA Complexes

MQC's experimentally determined copper(II) and magnesium(II) complex formation constants [1] make it a characterized ligand for studying the role of divalent metal ions in quinolone-mediated DNA gyrase inhibition. Researchers should prioritize MQC over nalidixic acid when the objective requires a methoxy-substituted quinolone scaffold with known 1:1 drug-metal stoichiometry, enabling precise equilibrium modeling of the ternary drug–metal–enzyme complex.

Reference Standard for Quinolone SAR Libraries

The combination of a 1-ethyl and 7-methoxy substitution pattern on the quinolone core provides a distinct electronic and steric profile [1][2]. MQC serves as a key reference compound in medicinal chemistry SAR campaigns aimed at optimizing N-1 and C-7 substituents for target affinity, selectivity, or pharmacokinetic properties. Its well-defined metal chelation behavior allows it to serve as a calibration point for computational docking studies requiring ligand-metal interaction parameters.

Biophysical Probe for Partitioning-Independent Mechanisms

The integrated partition coefficient and complexation analysis by Bailey et al. [1] demonstrated that lipid solubility is not the major driver of MQC's mechanism. This evidence-based property makes MQC the compound of choice for experiments designed to deconvolute membrane-partitioning effects from target-specific metal-dependent mechanisms, a critical advantage in mode-of-action studies where confounding lipophilicity must be minimized.

Synthetic Intermediate for Advanced Quinolone Derivatives

MQC's 3-carboxylic acid function is amenable to further derivatization (e.g., esterification, amidation), while the 7-methoxy group can serve as a protected phenol precursor or a modulator of ring electronics. Its use as a starting material or intermediate for synthesizing novel 4-quinolone-3-carboxylic acid analogs with tailored antibacterial, antiviral, or anticancer properties is supported by the broader class-level precedent of quinolonecarboxylic acid functionalization [2].

Application
Selection Property
Validation Focus
Mechanistic studies of quinolone–metal–DNA complexes
Experimentally determined Cu(II) and Mg(II) complexation constants
Verify metal stoichiometry and affinity in target binding assays
Reference standard for quinolone SAR libraries
Distinct 1-ethyl, 7-methoxy substitution pattern
Confirm electronic/steric profile in computational docking studies
Biophysical probe for partitioning-independent mechanisms
Partition coefficient and lipophilicity data
Validate metal-dependent vs. membrane-partitioning contributions
Synthetic intermediate for advanced quinolone derivatives
3-carboxylic acid and 7-methoxy reactive handles
Assess derivatization feasibility and purity
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